6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the reaction of ethylamine with 3-methyluracil under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction may produce reduced pyrimidine derivatives .
Scientific Research Applications
6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of enzymes such as cyclooxygenase (COX), which reduces the production of pro-inflammatory mediators like prostaglandins . The compound may also interact with other pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: Another heterocyclic compound with similar applications in chemistry and biology.
2,4,6-Tri-substituted-1,3,5-Triazines: Known for their biological properties and used in various fields, including medicine.
Uniqueness
6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific structure and the presence of the ethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
58669-01-5 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
6-(ethylamino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O2/c1-3-8-5-4-6(11)10(2)7(12)9-5/h4,8H,3H2,1-2H3,(H,9,12) |
InChI Key |
RFHQHCHZSCUFSL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=O)N(C(=O)N1)C |
Origin of Product |
United States |
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